
1,8-Dimethylpyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Dimethylpyrene is an organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family. It is a derivative of pyrene, characterized by the presence of two methyl groups at the 1 and 8 positions on the pyrene ring. This compound is known for its unique photophysical and electronic properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: 1,8-Dimethylpyrene can be synthesized through several methods, including direct and indirect electrophilic aromatic substitution reactions. One common approach involves the methylation of pyrene using methylating agents under controlled conditions . Another method includes the cyclization of biphenyl intermediates, which can be further functionalized to introduce methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale methylation processes, where pyrene is treated with methylating agents in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions: 1,8-Dimethylpyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated pyrene derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of pyrenequinones.
Reduction: Hydrogenated pyrene derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrene derivatives.
科学研究应用
1,8-Dimethylpyrene has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,8-Dimethylpyrene involves its interaction with various molecular targets and pathways. Its unique electronic properties allow it to participate in electron transfer processes, making it useful in photophysical and photochemical applications. Additionally, its ability to intercalate with DNA and other biological macromolecules underlies its potential use in bioimaging and therapeutic applications .
相似化合物的比较
- 1,3-Dimethylpyrene
- 1,6-Dimethylpyrene
- 1,3,6,8-Tetramethylpyrene
- 1,6-Dibromopyrene
- 1,8-Dibromopyrene
Comparison: 1,8-Dimethylpyrene is unique due to its specific substitution pattern, which imparts distinct photophysical and electronic properties compared to other dimethylpyrene derivatives. For example, 1,3-Dimethylpyrene and 1,6-Dimethylpyrene have different substitution patterns, leading to variations in their reactivity and applications.
属性
CAS 编号 |
74869-47-9 |
|---|---|
分子式 |
C18H14 |
分子量 |
230.3 g/mol |
IUPAC 名称 |
1,8-dimethylpyrene |
InChI |
InChI=1S/C18H14/c1-11-3-5-13-7-8-14-6-4-12(2)16-10-9-15(11)17(13)18(14)16/h3-10H,1-2H3 |
InChI 键 |
UBDSGGKJFIYCPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC3=C(C=CC4=C3C2=C(C=C1)C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



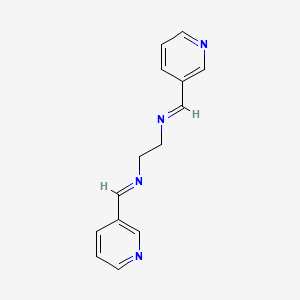
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)
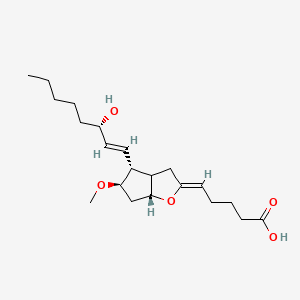
![6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14445982.png)
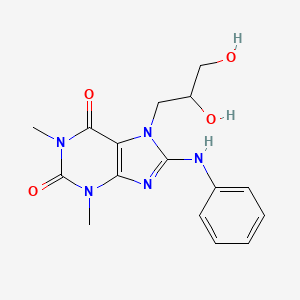
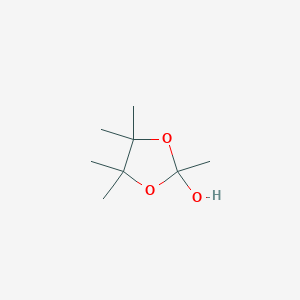

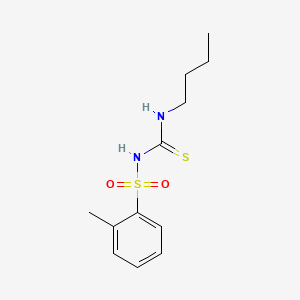
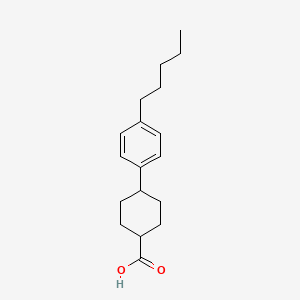
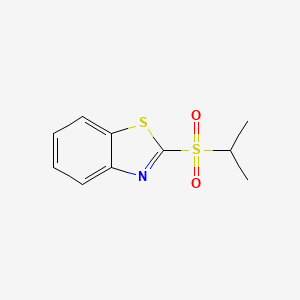
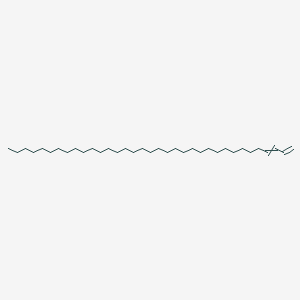
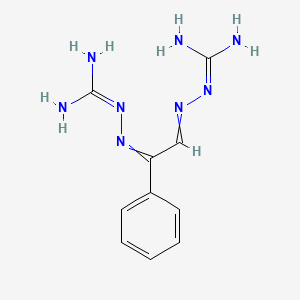
![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
